REACTION_CXSMILES
|
Br[C:2]1[C:11]2[O:10][C:9]([C:12]3[CH:17]=[CH:16][N:15]=[CH:14][CH:13]=3)=[CH:8][C:7](=[O:18])[C:6]=2[CH:5]=[C:4]([CH3:19])[CH:3]=1.[CH:20]([O:22]CCCC)=[CH2:21].C(N(CC)CC)C.Cl>CN(C=O)C.O.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[CH3:19][C:4]1[CH:3]=[C:2]([C:20](=[O:22])[CH3:21])[C:11]2[O:10][C:9]([C:12]3[CH:17]=[CH:16][N:15]=[CH:14][CH:13]=3)=[CH:8][C:7](=[O:18])[C:6]=2[CH:5]=1 |f:6.7.8.9|
|
Name
|
8-bromo-2-(4-pyridinyl)-6-methyl-4H-1-benzopyran-4-one
|
Quantity
|
0.12 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=CC=2C(C=C(OC21)C2=CC=NC=C2)=O)C
|
Name
|
|
Quantity
|
0.047 mL
|
Type
|
reactant
|
Smiles
|
C(=C)OCCCC
|
Name
|
|
Quantity
|
0.05 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
27 mg
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was purged with N2
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
WASH
|
Details
|
The residue was eluted through a C8-HPLC column
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C2=C(C(C=C(O2)C2=CC=NC=C2)=O)C1)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 mg | |
YIELD: CALCULATEDPERCENTYIELD | 2.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |